

Suzuki-Miyaura coupling protocol using (2-Chloro-4-iodopyridin-3-yl)methanol

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Compound of Interest

Compound Name: (2-Chloro-4-iodopyridin-3-yl)methanol

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An Application Note and Protocol for the Selective Suzuki-Miyaura Coupling of **(2-Chloro-4-iodopyridin-3-yl)methanol**

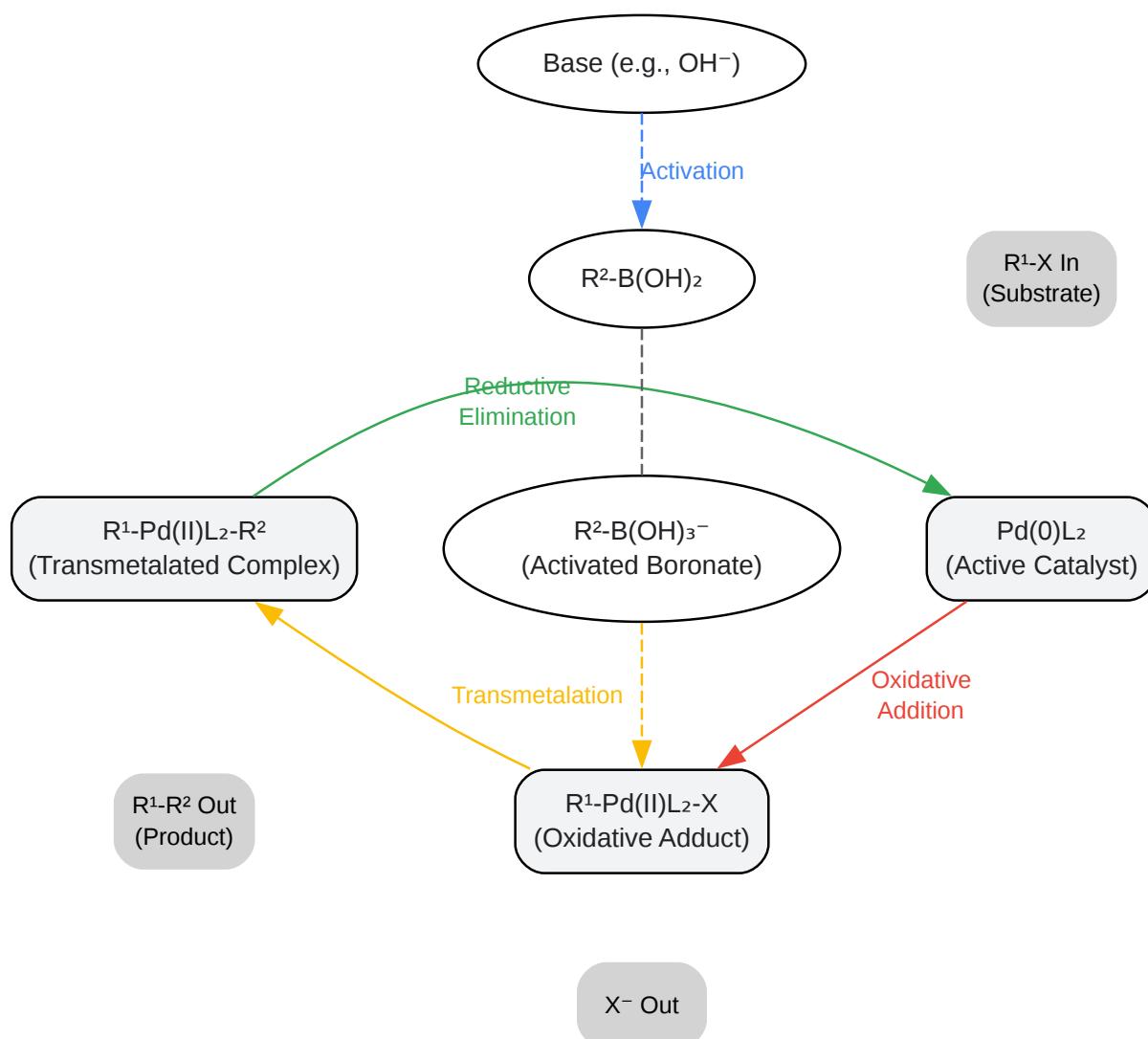
Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds

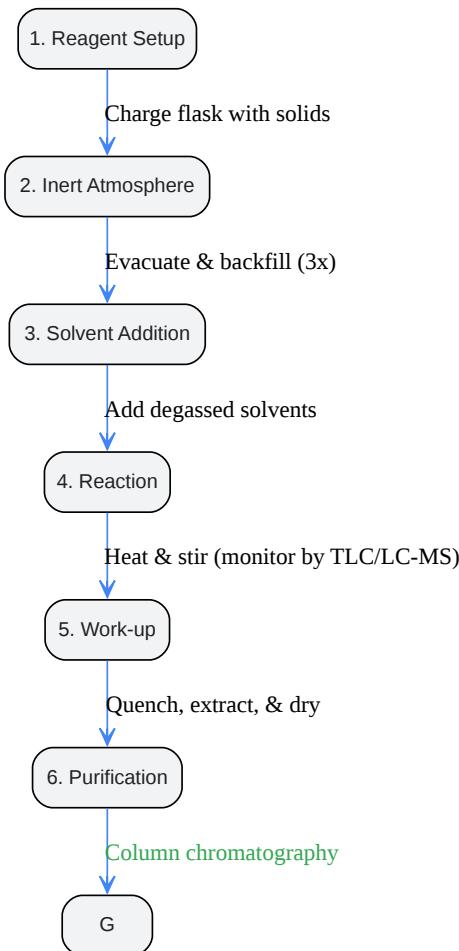
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.^{[1][2]} This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.^{[3][4]} Biaryl and heteroaryl structures, which are common outputs of this reaction, are privileged motifs in a vast number of biologically active compounds.^{[5][6]}

The substrate, **(2-Chloro-4-iodopyridin-3-yl)methanol**, presents a unique synthetic opportunity. As a dihalogenated pyridine, it possesses two distinct reactive sites for cross-coupling. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly selective functionalization. This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling at the C-4 position, leveraging the greater reactivity of the C-I bond, while preserving the C-Cl bond for subsequent downstream transformations.^{[7][8]}

Principle of Regioselectivity

The cornerstone of this protocol is the predictable chemoselectivity governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step of the catalytic cycle.[9][10] For palladium catalysts, the rate of oxidative addition follows the general trend: C–I > C–OTf > C–Br >> C–Cl.[11][12] The C–I bond is significantly weaker and therefore more susceptible to cleavage and insertion by the Pd(0) catalyst than the more robust C–Cl bond.[7] By carefully selecting mild reaction conditions, it is possible to exclusively activate the C-4 iodo position, leaving the C-2 chloro position untouched for future synthetic manipulations.





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